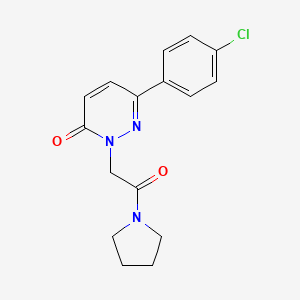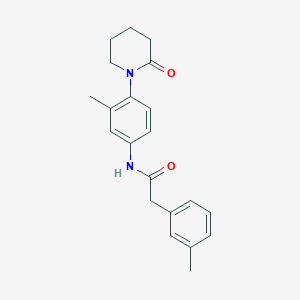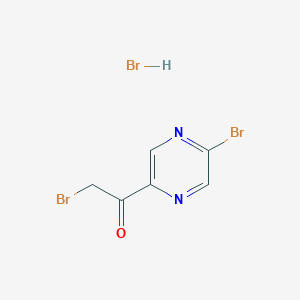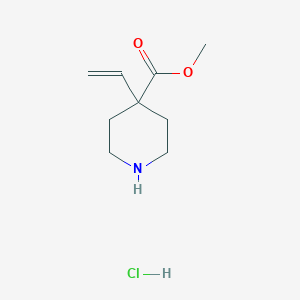
(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the class of compounds known as enamides, which have been shown to possess a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of ((2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ((2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes involved in the progression of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ((2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide is its potential as a therapeutic agent in the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are a number of future directions for research on ((2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide. One area of research is the development of new methods for synthesizing this compound that are more efficient and produce higher yields. Another area of research is the investigation of the potential of this compound as a therapeutic agent in the treatment of other diseases, including infectious diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of ((2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide and to identify any potential side effects or toxicity associated with its use.
Méthodes De Synthèse
The synthesis of ((2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide involves the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile in the presence of ethyl cyanoacetate and ammonium acetate to form the corresponding cyanoenamine. The cyanoenamine is then reacted with 2-hydroxybenzaldehyde in the presence of acetic acid to form the desired product. The yield of the product is typically around 60%.
Applications De Recherche Scientifique
((2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide has been shown to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. It has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-23-16-7-6-11(9-13(16)18)8-12(10-19)17(22)20-14-4-2-3-5-15(14)21/h2-9,21H,1H3,(H,20,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNZVPLPSBRZMF-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3R,5S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2424695.png)
![2-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2424696.png)



![butyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2424709.png)
![Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate](/img/structure/B2424710.png)

![1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424712.png)

![N-((1-hydroxycyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2424715.png)
![N-[4-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B2424716.png)
![(4-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2424717.png)